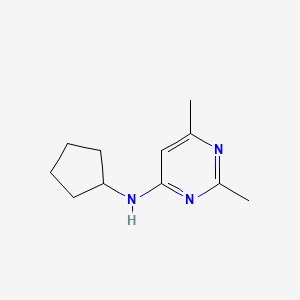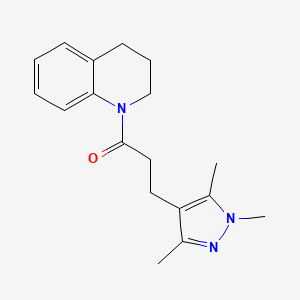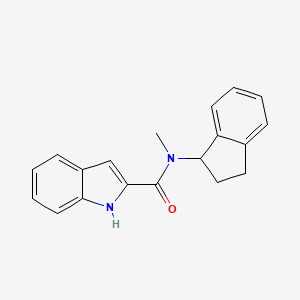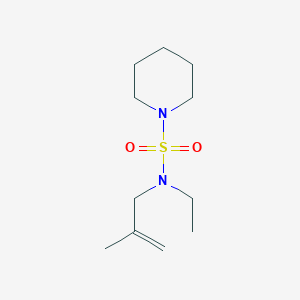
N-cyclopentyl-2,6-dimethylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2,6-dimethylpyrimidin-4-amine is a chemical compound that has garnered significant attention in the field of scientific research. It is a pyrimidine derivative that has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-cyclopentyl-2,6-dimethylpyrimidin-4-amine is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in the development and progression of diseases. For example, it has been shown to inhibit the activity of the protein kinase C (PKC) enzyme, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to have antioxidant properties, which can help to protect cells from damage caused by free radicals. In addition, it has been shown to have a positive effect on memory and cognitive function. It also has antitumor, antiviral, and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclopentyl-2,6-dimethylpyrimidin-4-amine in lab experiments is its ability to inhibit various enzymes and proteins involved in the development and progression of diseases. This makes it a valuable tool for studying the mechanisms of disease and developing new drugs. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of N-cyclopentyl-2,6-dimethylpyrimidin-4-amine. One potential area of research is the development of new drugs based on its antitumor, antiviral, and anti-inflammatory properties. Another area of research is the study of its effects on memory and cognitive function, which could lead to the development of new treatments for cognitive disorders. Additionally, further research is needed to fully understand its mechanism of action and its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-2,6-dimethylpyrimidin-4-amine involves a multi-step process. The first step involves the reaction of cyclopentanone with ethyl acetoacetate to form cyclopentanone ethyl acetal. This intermediate is then reacted with 2,6-dimethylpyrimidin-4-amine to form this compound. The final product is obtained after purification using various techniques such as column chromatography.
Applications De Recherche Scientifique
N-cyclopentyl-2,6-dimethylpyrimidin-4-amine has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have antitumor, antiviral, and anti-inflammatory properties. In addition, it has been demonstrated to have a positive effect on memory and cognitive function. These properties make it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
N-cyclopentyl-2,6-dimethylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-8-7-11(13-9(2)12-8)14-10-5-3-4-6-10/h7,10H,3-6H2,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAYWIGAQHFSPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-Methylphenyl)methyl]pyridin-2-one](/img/structure/B7516936.png)
![3-[2-(dimethylamino)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B7516945.png)
![N-[(4-fluoro-3-methylphenyl)methyl]propanamide](/img/structure/B7516946.png)
![6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7516958.png)







